molecular formula C43H78NO7P B028674 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE CAS No. 103597-60-0

1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE

Cat. No.: B028674
CAS No.: 103597-60-0
M. Wt: 752.1 g/mol
InChI Key: URPXXNCTXCOATD-UHFFFAOYSA-N
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Description

PE(P-18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as gpe(p-18:0/20:4) or GPEtn(38:4), belongs to the class of organic compounds known as 1-(1z-alkenyl), 2-acylglycerophosphoethanolamines. These are glycerophosphoethanolamines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one 1Z-alkenyl chain attached through an ether linkage at the O1-position. Thus, PE(P-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(P-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(P-18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(P-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and arachidonoyl respectively. It has a role as a mouse metabolite. It derives from an arachidonic acid. It is a tautomer of a 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Properties

CAS No.

103597-60-0

Molecular Formula

C43H78NO7P

Molecular Weight

752.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1

InChI Key

URPXXNCTXCOATD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
Reactant of Route 2
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
Reactant of Route 3
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
Reactant of Route 4
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
Reactant of Route 5
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
Reactant of Route 6
1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE

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